Cas no 19499-83-3 (5-methyl-1H-Indol-4-ol)

5-methyl-1H-Indol-4-ol 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1H-Indol-4-ol
- 1H-Indol-4-ol,5-methyl
- 4-Hydroxy-5-methyl-indole
- 5-Methyl-4-hydroxy-indol
- 5-methyl-4-hydroxyindole
- 5-methylindol-4-ol
- 1H-Indol-4-ol, 5-Methyl-
- 5-Methyl-4-hydroxy-1H-indole
- SY259291
- AS-57782
- 4-hydroxy-5-methylindole
- AM806408
- CS-0119920
- AKOS006356264
- SCHEMBL3248883
- 19499-83-3
- DB-359023
- MFCD12924263
- DTXSID10479844
-
- MDL: MFCD12924263
- インチ: InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
- InChIKey: URGMLVWXPXSAKY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C2C(=C1O)C=CN2
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 36.02000
- LogP: 2.18190
5-methyl-1H-Indol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD61902-1g |
5-Methyl-1h-indol-4-ol |
19499-83-3 | 95% | 1g |
$760.00 | 2024-04-20 | |
A2B Chem LLC | AD61902-5g |
5-Methyl-1h-indol-4-ol |
19499-83-3 | 95% | 5g |
$2295.00 | 2024-04-20 | |
1PlusChem | 1P007RV2-250mg |
5-METHYL-1H-INDOL-4-OL |
19499-83-3 | 95% | 250mg |
$297.00 | 2025-02-22 | |
eNovation Chemicals LLC | D763908-250mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 250mg |
$520 | 2025-02-21 | |
abcr | AB455200-250mg |
5-Methyl-1H-indol-4-ol, 95%; . |
19499-83-3 | 95% | 250mg |
€500.00 | 2025-03-19 | |
eNovation Chemicals LLC | D763908-100mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 100mg |
$165 | 2024-06-07 | |
TRC | M782555-100mg |
5-methyl-1H-indol-4-ol |
19499-83-3 | 100mg |
$ 160.00 | 2022-06-03 | ||
Alichem | A199009745-25g |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 25g |
$4968.72 | 2023-09-02 | |
Alichem | A199009745-10g |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 10g |
$2757.72 | 2023-09-02 | |
eNovation Chemicals LLC | D763908-250mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 250mg |
$225 | 2024-06-07 |
5-methyl-1H-Indol-4-ol 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
5-methyl-1H-Indol-4-olに関する追加情報
5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3): Properties, Applications, and Market Insights
5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3) is a specialized organic compound belonging to the indole derivatives family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The indole core is a common motif in many biologically active molecules, making 5-methyl-1H-indol-4-ol a valuable intermediate in synthetic chemistry.
The molecular formula of 5-methyl-1H-indol-4-ol is C9H9NO, with a molecular weight of 147.17 g/mol. Its structure features a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This arrangement contributes to its distinct chemical reactivity, making it useful in the synthesis of more complex molecules. Researchers often explore its role in drug discovery and material science, particularly in designing novel compounds with enhanced bioactivity.
One of the key areas where 5-methyl-1H-indol-4-ol finds application is in the development of pharmaceutical intermediates. Indole derivatives are known for their presence in many FDA-approved drugs, and this compound serves as a building block for potential therapeutic agents. Its structural similarity to naturally occurring indoles, such as tryptophan and serotonin, makes it a candidate for studying neurological and metabolic pathways. Recent studies have also investigated its potential in antioxidant and anti-inflammatory applications, aligning with the growing demand for natural and synthetic bioactive compounds.
In addition to its pharmaceutical relevance, 5-methyl-1H-indol-4-ol is explored in agrochemical research. Indole-based compounds are frequently used in plant growth regulators and pest control agents. The compound’s ability to interact with biological systems makes it a promising candidate for developing eco-friendly agricultural solutions. This aligns with current trends in sustainable farming and the reduction of synthetic pesticides, a topic of high interest among environmentalists and researchers.
The market for indole derivatives like 5-methyl-1H-indol-4-ol is expanding, driven by advancements in drug discovery and green chemistry. Pharmaceutical companies and research institutions are increasingly sourcing high-purity indole compounds for preclinical and clinical studies. Additionally, the rise of AI-driven drug design has amplified the demand for specialized intermediates, as computational models predict novel applications for these molecules. This compound’s versatility positions it as a valuable asset in both academic and industrial settings.
From a synthetic perspective, 5-methyl-1H-indol-4-ol can be prepared through various routes, including Fischer indole synthesis or modifications of existing indole frameworks. Researchers are continually optimizing these methods to improve yield and scalability, addressing the needs of large-scale production. The compound’s stability under standard conditions also makes it suitable for storage and transportation, further enhancing its commercial viability.
In conclusion, 5-methyl-1H-indol-4-ol (CAS No. 19499-83-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its structural features and reactivity make it a cornerstone in synthetic chemistry, while its applications align with contemporary research trends. As the scientific community continues to explore its uses, this compound is poised to play a pivotal role in future innovations.
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